![molecular formula C14H11ClO2 B582321 3-(Benzyloxy)-2-chlorobenzaldehyde CAS No. 1234323-23-9](/img/structure/B582321.png)
3-(Benzyloxy)-2-chlorobenzaldehyde
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Overview
Description
3-(Benzyloxy)-2-chlorobenzaldehyde is a chemical compound used as a pharmaceutical intermediate . It is known to activate the adenyl cyclase .
Synthesis Analysis
The synthesis of similar compounds involves the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives . The yield of these reactions is typically high, around 88%, and the resulting compounds are often light yellow in color .Molecular Structure Analysis
The molecular structure of compounds similar to 3-(Benzyloxy)-2-chlorobenzaldehyde has been analyzed using various spectroscopic techniques such as FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence, mass spectrometry, and elemental analysis . These techniques suggest that the Schiff base ligands coordinate via nitrogen of azomethine and deprotonated phenolic oxygen atoms .Chemical Reactions Analysis
The benzylic hydrogens of alkyl substituents on a benzene ring, such as in 3-(Benzyloxy)-2-chlorobenzaldehyde, are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .Scientific Research Applications
Synthesis of Benzyl Ethers and Esters
“3-(Benzyloxy)-2-chlorobenzaldehyde” could potentially be used in the synthesis of benzyl ethers and esters . A related compound, 2-Benzyloxy-1-methylpyridinium triflate, has been identified as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters .
Pharmaceutical Applications
Chalcones derivatives, which can be synthesized from “3-(Benzyloxy)-2-chlorobenzaldehyde”, have wide applications in pharmaceutical and medicinal chemistry . These compounds can be synthesized by coupling with aromatic substituted aldehyde .
Antimicrobial Activity
The chalcones derivatives synthesized from “3-(Benzyloxy)-2-chlorobenzaldehyde” have been studied for their antimicrobial activity . This suggests potential applications in the development of new antimicrobial agents .
Industrial Applications
While specific industrial applications for “3-(Benzyloxy)-2-chlorobenzaldehyde” are not mentioned in the sources, it’s plausible that it could be used in the synthesis of various industrial chemicals, given its potential use in the synthesis of benzyl ethers and esters .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-chloro-3-phenylmethoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c15-14-12(9-16)7-4-8-13(14)17-10-11-5-2-1-3-6-11/h1-9H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCVVBJOXNIVMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2Cl)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)-2-chlorobenzaldehyde |
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